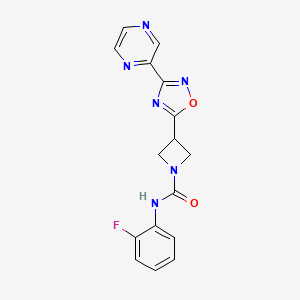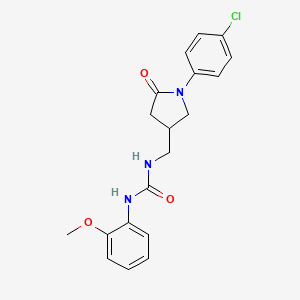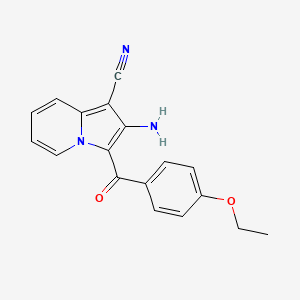
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is a chemical compound with the molecular formula C18H17N3O3 . It is a derivative of indolizine, a nitrogen-containing heterocycle . Indolizine derivatives have a variety of potential biological activities and some with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .
Synthesis Analysis
The synthesis of indolizine derivatives has been the focus of many researchers. Traditional methodologies such as Scholtz or Chichibabin reactions have been used, but new strategies have been developed in the last ten years . These include radical-induced synthetic approaches, which are efficient for heterocycle construction, C–C or C–X bond construction, and offer high atom- and step-economy .Molecular Structure Analysis
The molecular structure of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile is complex. It contains a total of 33 bonds, including 23 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, and 16 aromatic bonds . It also includes 1 five-membered ring, 2 six-membered rings, and 1 nine-membered ring .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile, focusing on six unique applications:
Anticancer Activity
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile has shown potential as an anticancer agent. Indolizine derivatives are known for their ability to inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis. This compound can be explored for its efficacy against various cancer cell lines, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial Properties
Indolizine derivatives, including 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile, have demonstrated significant antimicrobial activity. These compounds can inhibit the growth of a wide range of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. Their unique structure allows them to target microbial cells effectively .
Fluorescent Probes
The unique chemical structure of indolizine derivatives makes them suitable for use as fluorescent probes in biological imaging. 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile can be utilized to develop fluorescent markers that help visualize cellular processes, track the distribution of molecules within cells, and study the dynamics of biological systems .
Anti-inflammatory Agents
Research has indicated that indolizine derivatives possess anti-inflammatory properties. 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile can be investigated for its potential to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. This application is particularly relevant for the treatment of chronic inflammatory diseases .
Antioxidant Activity
The antioxidant properties of indolizine derivatives make them promising candidates for protecting cells from oxidative stress. 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile can be studied for its ability to neutralize free radicals and prevent cellular damage, which is crucial in the prevention of diseases related to oxidative stress, such as neurodegenerative disorders .
Enzyme Inhibition
Indolizine derivatives have been found to inhibit various enzymes, making them useful in the study of enzyme function and the development of enzyme inhibitors. 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile can be explored for its potential to inhibit specific enzymes involved in disease pathways, providing a basis for the development of new therapeutic agents .
These applications highlight the versatility and potential of 2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile in various fields of scientific research. Each application offers a unique avenue for further investigation and development.
If you have any specific questions or need more detailed information on any of these applications, feel free to ask!
Recent advances in the synthesis of indolizine and its derivatives A brief review of the biological potential of indole derivatives
特性
IUPAC Name |
2-amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-23-13-8-6-12(7-9-13)18(22)17-16(20)14(11-19)15-5-3-4-10-21(15)17/h3-10H,2,20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKCOVQFKDFODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-ethoxybenzoyl)indolizine-1-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

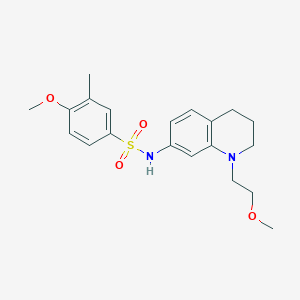
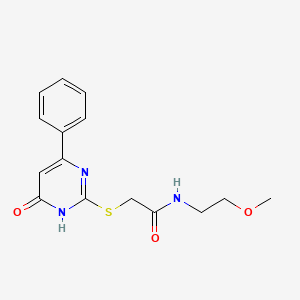
![Methyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2665009.png)
![N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B2665011.png)

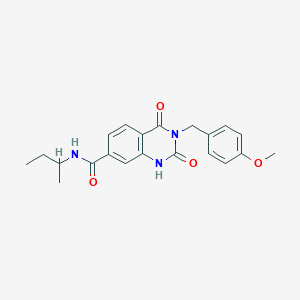
![2-[(4-bromophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2665017.png)


